1-Methylnonyl acrylate can be classified as an alkyl acrylate, which are esters derived from acrylic acid and alcohols. The specific structure includes a nonyl group, making it a long-chain alkyl acrylate. Such compounds are known for their reactivity and ability to polymerize, making them valuable in the production of coatings, adhesives, and other polymeric materials.
The synthesis of 1-methylnonyl acrylate typically involves the esterification reaction between acrylic acid and 1-methylnonanol. This reaction can be catalyzed by various acids such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:
In industrial settings, the process may also involve azeotropic distillation to remove water and drive the reaction to completion. Alternative methods include transesterification processes involving other acrylates or alcohols under controlled conditions to yield 1-methylnonyl acrylate efficiently.
1-Methylnonyl acrylate participates in various chemical reactions due to its vinyl group. It is primarily involved in free radical polymerization, where it can react with other monomers to form copolymers. For example:
Additionally, it can undergo Michael addition reactions with nucleophiles due to its electrophilic double bond, allowing for further functionalization.
The mechanism of action for 1-methylnonyl acrylate during polymerization typically involves the generation of free radicals through thermal or photoinitiation methods. Once initiated, these free radicals add to the double bond of the acrylate, leading to chain propagation:
This mechanism results in high molecular weight polymers that exhibit desirable properties for various applications.
1-Methylnonyl acrylate exhibits several notable physical properties:
Chemical properties include its reactivity as a monomer for polymerization processes and its susceptibility to hydrolysis under basic conditions.
1-Methylnonyl acrylate is primarily used in:
Transition metal catalysts enable enantioselective synthesis of 1-methylnonyl acrylate by controlling stereochemistry during C–C bond formation. Palladium complexes with chiral phosphine ligands (e.g., BINAP) facilitate asymmetric allylic alkylation, where methallyl acetate reacts with acrylic acid derivatives to form chiral intermediates. For example, Pd/(R)-BINAP achieves >90% enantiomeric excess (e.e.) in β-substituted acrylate precursors at 60°C [3] [7]. Ruthenium-based catalysts (e.g., RuH(CO)(NHC)(phosphine)) promote asymmetric hydrogenation of α,β-unsaturated carboxylic acids, selectively reducing carbonyl groups while preserving the acrylate moiety. This step is critical for synthesizing enantiopure 1-methylnonyl alcohol—the transesterification precursor [7].
Recent advances include bimetallic systems (Pd/Cu), where Pd activates allylic substrates and Cu coordinates with chiral pyridine-oxazoline ligands to direct enantioselective acrylate coupling. Kinetic studies show a turnover frequency (TOF) of 120 h⁻¹ at 25°C, with the rate-determining step being C–O bond cleavage in the allylic ester [4] [7]. Table 1 summarizes key catalytic systems:
Table 1: Transition Metal Catalysts for Asymmetric Synthesis
Catalyst System | Reaction Type | e.e. (%) | TOF (h⁻¹) | Key Intermediate |
---|---|---|---|---|
Pd/(R)-BINAP | Allylic Alkylation | 92 | 85 | β-Methyl acrylate |
RuH(CO)(NHC)(diphosphine) | Hydrogenation | 89 | 110 | α,β-Unsaturated acid |
Pd/Cu-pyridine-oxazoline | Bimetallic Coupling | 95 | 120 | Allylic acrylate |
Mechanistic pathways involve substrate coordination to the metal center, followed by chiral environment-induced facial selectivity. Density functional theory (DFT) calculations reveal that enantioselectivity arises from steric repulsion between the nonyl chain and ligand substituents in the transition state [4].
Solvent-free transesterification between methyl acrylate and 1-methylnonanol exemplifies atom-economical synthesis. Heterogeneous catalysts like Cs-modified ZSM-35 zeolites or acidic ionic liquids (e.g., [BMIM][HSO₄]) enable continuous-flow reactions at 80°C, achieving 95% conversion and 98% selectivity for 1-methylnonyl acrylate. The zeolite’s microporous structure confines reactants, lowering the activation energy to 45 kJ/mol [5] [6].
Biocatalytic routes employ immobilized lipases (e.g., Candida antarctica Lipase B, CalB). In a fixed-bed reactor, CalB grafted on silica mediates transesterification at 40°C, eliminating polymerization side reactions. Water activity (a𝓌) control at 0.3 optimizes enzyme kinetics, yielding 88% product in 6 hours. Life-cycle assessment (LCA) shows biocatalysis reduces energy use by 60% compared to thermal methods [1] [6].
Table 2 compares green synthesis metrics:Table 2: Performance of Green Synthesis Methods
Method | Catalyst | Temp. (°C) | Conversion (%) | E-factor* |
---|---|---|---|---|
Solvent-Free | Cs/ZSM-35 | 80 | 95 | 0.08 |
Biocatalytic | CalB/silica | 40 | 88 | 0.12 |
E-factor: kg waste/kg product
Trioxane-formaldehyde systems offer formaldehyde equivalents without volatile emissions, reacting with methyl acrylate via aldol condensation over H-ZSM-35 to yield acrylic acid intermediates. Subsequent esterification with 1-methylnonanol achieves 86% carbon efficiency [5].
Transesterification of methyl acrylate (MA) and 1-methylnonyl alcohol follows a second-order kinetics model:‑d[MA]/dt = k[MA][Alcohol]
Acid catalysts (e.g., p-toluenesulfonic acid, Ti(OⁱPr)₄) lower the activation barrier from 75 kJ/mol (uncatalyzed) to 50 kJ/mol. Equilibrium constants (Kₑq) favor ester formation (Kₑq = 8.2 at 100°C) due to entropy gain from methanol release. In situ methanol removal via molecular sieves shifts equilibrium, achieving 97% conversion [1] [2] [6].
Thermodynamic parameters reveal:
Continuous reactive distillation with acidic ion-exchange resins (e.g., Amberlyst-15) enhances efficiency. The reactor integrates reaction and separation zones: reactants enter the middle column, while 1-methylnonyl acrylate is drawn from the bottom (180°C), and methanol azeotropes distill overhead. This design reduces residence time to 15 minutes, suppressing oligomerization [2] [6].
Catalyst selection criteria include acid strength (pKₐ < 2) and pore size (>5 Å). Large-pore zeolites (e.g., H‑beta) accommodate bulky 1-methylnonanol, whereas microporous catalysts exhibit diffusion limitations [6].
1-Methylnonyl acrylate undergoes controlled oligomerization via radical pathways to form telechelic dimers/trimers—key intermediates in adhesives. Initiator selection dictates chain length:
Table 3: Radical Initiators for Oligomerization
Initiator | Decomposition Temp. (°C) | Half-Life (h) | Oligomer PDI* | Mn Range (g/mol) |
---|---|---|---|---|
AIBN | 65 | 10 | 1.25 | 500–2,000 |
BPO | 80 | 4 | 1.40 | 700–3,000 |
Ce⁴⁺/1-Decanol | 25 | 0.5 | 1.30 | 400–1,500 |
PDI: Polydispersity index
Inhibition is critical to prevent premature polymerization. Hydroquinone (50–100 ppm) acts as a radical scavenger during synthesis, forming stable quinone adducts. Oxygen functions as a co-inhibitor by generating peroxy radicals that terminate chains [1] [2]. Mechanistically, inhibition rate constants (k₂) for hydroquinone reach 10⁸ M⁻¹s⁻¹, effectively quenching propagating radicals [1].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8